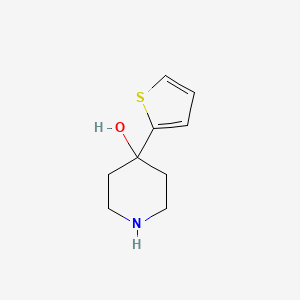

4-Thien-2-ylpiperidin-4-ol

Description

Contextual Significance within Organic Synthesis and Medicinal Chemistry

The importance of 4-Thien-2-ylpiperidin-4-ol in academic and industrial research is rooted in the established value of its constituent parts: the piperidine (B6355638) and thiophene (B33073) rings. Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in approved drugs, valued for its ability to influence physicochemical properties and biological activity. ugent.bethieme-connect.comresearchgate.netthieme-connect.com Similarly, thiophene, a five-membered sulfur-containing aromatic ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities. ingentaconnect.comnih.gov The thiophene nucleus is present in numerous FDA-approved drugs and is known to enhance drug-receptor interactions through its sulfur atom. nih.gov

Structural Framework and Pharmacophoric Attributes of this compound

The molecular architecture of this compound consists of a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) group and a thien-2-yl group. This specific arrangement gives rise to key pharmacophoric features that are attractive for drug design.

Key Structural and Pharmacophoric Features:

| Feature | Description | Potential Role in Biological Activity |

| Piperidine Ring | A saturated six-membered nitrogen heterocycle. | Can act as a scaffold to orient other functional groups, influence solubility and pKa, and interact with receptors. The nitrogen atom can be a key interaction point. |

| Thiophene Ring | A five-membered aromatic ring containing a sulfur atom. | Can participate in π-π stacking and hydrogen bonding interactions with biological targets. The sulfur atom can act as a hydrogen bond acceptor. nih.gov |

| Tertiary Alcohol | A hydroxyl group attached to a tertiary carbon. | Can act as a hydrogen bond donor and acceptor, contributing to binding affinity and influencing solubility. |

| Chiral Center | The C4 carbon of the piperidine ring is a potential stereocenter. | The introduction of chirality can significantly impact a molecule's druggability, influencing potency, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.com |

The combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (thiophene sulfur and piperidine nitrogen), and an aromatic system within a defined three-dimensional space makes this compound a versatile pharmacophore. This arrangement allows for multiple potential interactions with a variety of biological targets.

Overview of Research Trajectories on Piperidin-4-ol and Thiophene-Containing Scaffolds

Research into piperidin-4-ol and thiophene-containing scaffolds has been extensive and has yielded a wealth of information that provides context for the study of this compound.

Piperidin-4-ol Derivatives: The piperidin-4-ol core is a well-established structural motif in medicinal chemistry. For instance, derivatives of 4-phenylpiperidin-4-ol (B156043) are found in drugs like haloperidol. ugent.be Research has explored these scaffolds for a range of biological activities, including anti-tuberculosis and antiviral properties. nih.gov The synthesis of various substituted piperidin-4-ol derivatives is an active area of research, with studies focusing on their conformational analysis and potential as key intermediates for more complex molecules. researchgate.net

Thiophene-Containing Scaffolds: Thiophene and its derivatives are a cornerstone of medicinal chemistry, with research demonstrating their potential as anticancer, antibacterial, anti-inflammatory, and antipsychotic agents. ingentaconnect.comnih.gov The ability of the thiophene ring to act as a bioisostere for a phenyl ring, while offering different electronic and steric properties, makes it a valuable tool for drug designers. nih.gov Numerous synthetic methodologies have been developed to create diverse libraries of thiophene-containing compounds for biological screening. nih.govthieme-connect.comscinapse.io

The investigation of molecules like this compound represents a logical progression in the field, leveraging the knowledge gained from the study of its parent scaffolds to create new chemical entities with potentially enhanced or novel biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHXPGDGVBPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thien 2 Ylpiperidin 4 Ol

Strategic Approaches to the Piperidin-4-ol Core Synthesis

The synthesis of the piperidin-4-ol scaffold is a foundational step. Key strategies involve the formation of the saturated heterocyclic ring through reductive processes or the construction of the ring using organometallic reagents.

Reductive Synthesis Routes

Reductive methods are a common approach for synthesizing the piperidin-4-ol core, primarily through the hydrogenation of pyridine (B92270) precursors or the reductive amination of piperidone derivatives. dtic.milsciencemadness.org

Catalytic hydrogenation involves the reduction of a substituted pyridine to the corresponding piperidine (B6355638). This can be achieved using various metal catalysts such as Raney nickel, palladium, or rhodium. mdpi.com The choice of catalyst and reaction conditions is crucial for selectivity, especially when other functional groups are present. For instance, rhodium catalysts have been shown to be effective under mild conditions, which helps in preserving hydroxyl groups that might otherwise be susceptible to hydrogenolysis. mdpi.com

Reductive amination offers an alternative route, starting from a 4-piperidone (B1582916) derivative. This two-step process typically involves the condensation of the ketone with an amine to form an intermediate iminium ion, which is then reduced to the desired amine. A common and effective method for the reduction step is the use of sodium triacetoxyborohydride. sciencemadness.org

| Method | Precursor | Key Reagents/Catalysts | Description |

| Catalytic Hydrogenation | Substituted Pyridine | Rhodium, Palladium, Raney Ni | Reduction of the aromatic pyridine ring to a saturated piperidine ring. mdpi.com |

| Reductive Amination | 4-Piperidone | Sodium Triacetoxyborohydride | Condensation with an amine followed by reduction of the intermediate iminium ion. sciencemadness.org |

Formation via Organometallic Reactions

Organometallic chemistry provides powerful tools for the construction of the piperidin-4-ol core. These methods can offer high levels of control over stereochemistry and allow for the introduction of diverse substituents.

One notable approach involves the use of organozinc reagents in cross-coupling reactions to assemble the carbon framework of the piperidine ring. uni-muenchen.de More contemporary strategies employ advanced catalytic systems. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to functionalize dihydropyridines with aryl or vinyl boronic acids. The resulting substituted tetrahydropyridines can then be further reduced to the corresponding piperidines, providing access to enantiomerically enriched products.

Methods for Incorporating the Thien-2-yl Moiety

The introduction of the thien-2-yl group at the 4-position of the piperidine ring is a critical transformation. This can be accomplished either by forming the carbon-carbon bond through cross-coupling reactions or by direct nucleophilic addition to a piperidone precursor.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govnobelprize.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are well-suited for attaching a thienyl group to a piperidine ring. sigmaaldrich.com

In a typical Suzuki-Miyaura coupling, a thienylboronic acid is reacted with a piperidine derivative bearing a halide or a sulfonate (e.g., mesylate or triflate) at the 4-position, in the presence of a palladium catalyst and a base. rsc.org Nickel-catalyzed couplings using thienylmagnesium reagents have also been reported as an effective method for creating this linkage. aablocks.com

| Reaction Type | Thienyl Reagent | Piperidine Substrate | Catalyst System |

| Suzuki-Miyaura | 2-Thienylboronic acid | 4-Halo- or 4-sulfonate-piperidine | Pd(0) or Pd(II) complex with a base. sigmaaldrich.com |

| Negishi | 2-Thienylzinc halide | 4-Halo- or 4-sulfonate-piperidine | Pd(0) or Ni(0) complex. |

| Kumada | 2-Thienylmagnesium bromide | 4-Halo- or 4-sulfonate-piperidine | Pd(0) or Ni(0) complex. aablocks.com |

Nucleophilic Addition and Substitution Reactions

A direct and classical approach to forming the 4-thien-2-ylpiperidin-4-ol structure is the nucleophilic addition of a 2-thienyl organometallic reagent to a 4-piperidone. This reaction, analogous to a Grignard reaction, constructs the tertiary alcohol and the desired carbon skeleton in a single step.

The process involves treating an N-protected 4-piperidone (for example, N-Boc-4-piperidone) with a nucleophile such as 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide. sigmaaldrich.comchemie-brunschwig.ch The thienyl anion attacks the electrophilic carbonyl carbon of the piperidone, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. This method is highly effective for synthesizing 4-aryl- and 4-heteroaryl-4-piperidinols. sci-hub.se

Multicomponent Reaction Strategies (e.g., Petasis Reaction)

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules by combining three or more reactants in a single operation. organic-chemistry.org The Petasis borono-Mannich (PBM) reaction is a prominent example of an MCR that can be adapted for the synthesis of substituted piperidines. wikipedia.orgnih.gov

The canonical Petasis reaction involves an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org To synthesize a structure related to this compound, one could envision a reaction between a piperidine derivative, an aldehyde (such as glyoxylic acid), and a thienylboronic acid. organic-chemistry.orgacs.org While the standard Petasis reaction yields α-amino acids or substituted amines, variations exist. For instance, using chiral α-hydroxy aldehydes can lead to the formation of anti-1,2-amino alcohols with high diastereoselectivity. wikipedia.org Research has shown that secondary amines like piperidine are effective substrates in these reactions, and electron-rich heteroaryl boronic acids, including 2-thienylboronic acid, can participate successfully to yield the coupled products. nih.govacs.org

| Component A (Amine) | Component B (Carbonyl) | Component C (Boronic Acid) | Potential Product Type |

| Piperidine | Glyoxylic Acid | 2-Thienylboronic Acid | α-(Thien-2-yl)piperidine-1-acetic acid derivative. organic-chemistry.org |

| Piperidine | Paraformaldehyde | 2-Thienylboronic Acid | 1-(Thien-2-ylmethyl)piperidine derivative. nih.gov |

| Hydroxy-piperidine | Aldehyde | 2-Thienylboronic Acid | Diastereomerically enriched substituted piperidine. nii.ac.jp |

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green and sustainable chemistry can be applied to the synthesis of this compound to minimize environmental impact and enhance safety and efficiency. sci-hub.segoogle.com Key areas for improvement in the traditional Grignard synthesis approach include the choice of solvents, reagents, and energy inputs.

Solvent Selection: Traditional Grignard reactions are often conducted in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). While effective, these solvents are highly flammable and can form explosive peroxides. Greener alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a lower peroxide formation tendency. Another approach is the exploration of solvent-free or high-concentration reaction conditions, which would significantly reduce solvent waste. byjus.com

Alternative Reagents and Catalysis: The use of stoichiometric magnesium in the Grignard reaction generates a significant amount of magnesium salts as waste. While catalytic versions of the Grignard reaction are not yet standard, exploring catalytic methods for the addition of the thienyl group would be a significant advancement. This could involve the use of transition metal catalysts to facilitate the coupling of a thiophene (B33073) derivative with the piperidone. bindingdb.org

Energy Efficiency: The synthesis can be made more energy-efficient by optimizing reaction temperatures and times. Microwave-assisted synthesis is a potential green chemistry approach that can significantly reduce reaction times and, in some cases, improve yields. pearson.com

Atom Economy: The atom economy of the Grignard synthesis is inherently limited by the use of a stoichiometric organometallic reagent and subsequent workup steps. Designing a more atom-economical synthesis, for instance, through a direct catalytic addition of thiophene to the piperidone, would be a long-term goal in the sustainable production of this compound.

Below is a table summarizing potential green chemistry modifications to the synthesis of this compound.

| Traditional Method Component | Potential Green Alternative | Green Chemistry Principle Addressed |

| Diethyl ether or THF as solvent | 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or solvent-free conditions | Safer Solvents, Waste Prevention |

| Stoichiometric magnesium | Catalytic system (e.g., using a transition metal catalyst) | Catalysis, Atom Economy |

| Cryogenic temperatures for lithiation | Flow chemistry with precise temperature control | Energy Efficiency, Safer Chemistry |

| Batch processing | Continuous flow synthesis | Process Intensification, Safety, Energy Efficiency |

Reaction Kinetics and Process Optimization in this compound Synthesis

The optimization of the synthesis of this compound, particularly via the Grignard pathway, is crucial for improving yield, purity, and scalability. This involves a detailed understanding of the reaction kinetics and the influence of various process parameters.

Kinetic Considerations: The rate of the Grignard reaction is influenced by several factors, including the concentration of the Grignard reagent and the 4-piperidone derivative, the temperature, and the solvent. The formation of the Grignard reagent itself is a heterogeneous reaction, and its rate can be dependent on the surface area and quality of the magnesium. The subsequent addition to the ketone is typically fast. Side reactions, such as the enolization of the piperidone, can compete with the desired nucleophilic addition and are also temperature-dependent. Kinetic studies would involve monitoring the disappearance of reactants and the appearance of the product over time under various conditions to determine the rate law and activation energy.

Process Optimization: Process optimization aims to find the ideal set of reaction conditions to maximize the yield and minimize impurities. This can be achieved through a systematic study of key parameters.

Temperature: The reaction temperature is a critical parameter. Lower temperatures are often favored to minimize side reactions, but this can also decrease the reaction rate. An optimal temperature profile would balance these factors.

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the N-protected 4-piperidone is another key variable. Using a slight excess of the Grignard reagent can drive the reaction to completion, but a large excess can lead to more side products and waste.

Addition Rate: The rate at which the 4-piperidone is added to the Grignard reagent (or vice versa) can impact the reaction outcome, particularly in terms of controlling the reaction exotherm.

Mixing: Efficient mixing is essential to ensure a homogeneous reaction mixture and to facilitate mass and heat transfer, which can be particularly important in scaling up the reaction.

Continuous Flow Synthesis: A significant process optimization would be the transition from batch to continuous flow synthesis. molaid.compressbooks.pubacs.orgorgsyn.org Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with highly reactive organometallic reagents. molaid.compressbooks.pub A flow process for this synthesis could involve pumping a solution of the N-protected 4-piperidone and a pre-formed Grignard reagent through a heated or cooled reaction coil. This would allow for rapid optimization of reaction conditions and could lead to higher yields and purity. orgsyn.org

The table below outlines key parameters for the optimization of the synthesis of this compound.

| Parameter | Range for Optimization | Impact on Reaction |

| Temperature | -78 °C to 25 °C | Reaction rate, selectivity, side product formation |

| Molar Ratio (Grignard:Piperidone) | 1:1 to 1.5:1 | Conversion, yield, cost-effectiveness |

| Reaction Time | 1 to 24 hours (batch) or residence time (flow) | Conversion, throughput |

| Solvent | Diethyl ether, THF, 2-MeTHF | Solubility, reaction rate, safety |

| Concentration | 0.1 M to 1.0 M | Reaction rate, volumetric productivity |

By systematically studying these parameters, a robust and optimized process for the synthesis of this compound can be developed.

Derivatives and Analogues of 4 Thien 2 Ylpiperidin 4 Ol: Chemical Design and Synthesis

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring is a common structural motif in many biologically active compounds and offers multiple sites for chemical modification. ajchem-a.comnih.gov In the context of 4-Thien-2-ylpiperidin-4-ol, alterations to this ring system, including N-substitution, derivatization of the hydroxyl group, and more complex ring transformations, are key strategies in the design of new chemical entities. researchgate.netmdpi.comacgpubs.orgnsf.govsci-hub.se

N-Substitution and Functionalization

The secondary amine of the piperidine ring in this compound is a primary site for functionalization. N-substitution reactions allow for the introduction of a diverse range of substituents, which can significantly influence the molecule's physicochemical properties. ajchem-a.com Common modifications include alkylation, acylation, and the introduction of various protecting groups, which can also serve as handles for further synthetic transformations. nih.govmdpi.com

For instance, N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides. This modification introduces an amide functionality, which can alter the compound's polarity and hydrogen bonding capabilities. The choice of the acyl group, ranging from simple alkyl chains to more complex aromatic or heterocyclic moieties, provides a means to systematically probe structure-activity relationships. tandfonline.com

Similarly, N-alkylation can be performed using alkyl halides or through reductive amination. This introduces alkyl groups at the nitrogen position, which can impact the compound's basicity and lipophilicity. The synthesis of N-benzyl and other N-substituted derivatives is a common strategy to explore the steric and electronic effects of different substituents on the piperidine nitrogen. ajchem-a.com

The table below illustrates some examples of N-substituted derivatives of this compound and the reagents used for their synthesis.

| Derivative Name | N-Substituent | Reagent for N-Substitution |

| 1-Methyl-4-(2-thienyl)-4-piperidinol | Methyl | Methyl Iodide |

| 1-Benzoyl-4-(2-thienyl)-4-piperidinol | Benzoyl | Benzoyl Chloride |

| 1-Benzyl-4-(2-thienyl)-4-piperidinol | Benzyl | Benzyl Bromide |

This table is generated based on common N-substitution reactions in organic synthesis.

Hydroxyl Group Derivatization

The tertiary hydroxyl group at the C-4 position of the piperidine ring is another key site for chemical modification. Derivatization of this hydroxyl group can lead to the formation of ethers and esters, which can significantly alter the compound's properties such as solubility and metabolic stability. organic-chemistry.orglegislation.govt.nzresearchgate.netarkat-usa.org

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst. ddtjournal.comresearchgate.netjfda-online.comrsc.org The resulting esters can vary widely in their structure depending on the carboxylic acid used. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester, while reaction with a more complex acid would introduce a larger, more functionalized group.

Ether synthesis can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. libretexts.org Alternatively, other methods for ether formation from tertiary alcohols may be employed, potentially involving acid catalysis or other specialized reagents. arkat-usa.org The choice of the alkylating agent determines the nature of the ether group introduced.

The following table provides examples of derivatives formed through hydroxyl group modification.

| Derivative Name | Modification | Reagent for Derivatization |

| 4-Methoxy-4-(2-thienyl)piperidine | Ether | Methyl Iodide (after deprotonation) |

| 4-Acetoxy-4-(2-thienyl)piperidine | Ester | Acetic Anhydride |

| 4-(Benzoyloxy)-4-(2-thienyl)piperidine | Ester | Benzoyl Chloride |

This table illustrates potential derivatives based on standard alcohol derivatization reactions.

Ring-Opening and Ring-Closing Transformations

More profound structural modifications of the piperidine ring system can be achieved through ring-opening and ring-closing reactions. These transformations can lead to the formation of acyclic analogues or entirely new heterocyclic systems.

Ring-opening reactions of piperidine derivatives can be initiated by various reagents, often targeting the C-N bonds. For instance, under specific conditions, the piperidine ring can be cleaved to yield linear amino alcohols. The specific products of such reactions are highly dependent on the reaction conditions and the nature of the substituents on the ring. unito.it

Conversely, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of cyclic and bicyclic structures. nih.govresearchgate.netthieme-connect.de Starting from a suitably functionalized acyclic precursor containing two terminal alkenes, RCM can be used to construct the piperidine ring. This approach offers a high degree of control over the substitution pattern of the resulting ring. For example, a diene precursor could be cyclized to form a dihydropyridine, which can then be reduced to the corresponding piperidine.

Structural Variations of the Thiophene (B33073) Moiety

Isomeric Thiophene Attachments (e.g., Thien-3-yl)

The point of attachment of the thiophene ring to the piperidine core is a critical determinant of the molecule's three-dimensional shape and electronic properties. While the parent compound features a thien-2-yl group, the synthesis of its thien-3-yl isomer, 4-(Thien-3-yl)piperidin-4-ol, allows for the exploration of how this isomeric difference affects the molecule's characteristics. google.com

The synthesis of the thien-3-yl analogue would typically involve starting with a 3-substituted thiophene derivative, such as 3-bromothiophene (B43185) or 3-lithiothiophene, which would then be reacted with a suitable piperidin-4-one precursor. The differing orientation of the sulfur atom relative to the point of attachment in the thien-3-yl isomer compared to the thien-2-yl isomer can lead to distinct interactions with biological targets. google.com

| Isomer | Point of Attachment |

| This compound | Position 2 of the thiophene ring |

| 4-Thien-3-ylpiperidin-4-ol | Position 3 of the thiophene ring |

This table highlights the isomeric difference in the attachment of the thiophene ring.

Substituent Effects on the Thiophene Ring

Introducing substituents onto the thiophene ring is a common strategy to modulate the electronic and steric properties of the molecule. The thiophene ring can undergo electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups at different positions. nih.gov

For example, the introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the thien-2-yl ring can alter the lipophilicity and metabolic stability of the compound. The synthesis of such derivatives often involves the use of a pre-functionalized thiophene starting material in the key coupling step with the piperidinone precursor. mdpi.com

The following table provides examples of substituted thiophene analogues and their potential effects.

| Derivative Name | Substituent on Thiophene Ring | Potential Effect |

| 4-(5-Chloro-thien-2-yl)piperidin-4-ol | 5-Chloro | Increased lipophilicity |

| 4-(5-Methyl-thien-2-yl)piperidin-4-ol | 5-Methyl | Increased electron density |

| 4-(5-Nitro-thien-2-yl)piperidin-4-ol | 5-Nitro | Decreased electron density |

This table illustrates the impact of different substituents on the thiophene ring.

Development of Fused and Spiro Analogues

The structural modification of the this compound core to create fused or spirocyclic analogues is a sophisticated approach to explore new regions of chemical space. These modifications rigidly constrain the conformation of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.

Fused Analogues: The synthesis of fused systems involves the construction of an additional ring that shares at least one bond with the existing piperidine or thiophene ring. For the this compound scaffold, fusion strategies could theoretically involve intramolecular cyclization reactions. For instance, functionalization of the piperidine nitrogen with a reactive side chain, such as a haloalkyl or a protected aminoalkyl group, could facilitate a cyclization event onto the thiophene ring, potentially at the C3 position, to yield a thieno-fused piperidine system. The specific reaction conditions would depend on the nature of the introduced side chain and the desired ring size. Synthetic routes often employ transition-metal-catalyzed cross-coupling and subsequent annulation reactions to build such polycyclic frameworks. mdpi.comnih.gov

Spiro Analogues: Spirocyclic compounds feature two rings connected by a single common atom. rsc.org For this compound, the quaternary C4 carbon of the piperidine ring is the natural spirocyclic center. The development of spiro analogues would involve replacing the hydroxyl group with a carbon-based substituent that is part of a new ring system. A common method to achieve this is through multi-component reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. nih.gov For example, a synthetic pathway could be envisioned where the piperidine nitrogen and the C4 position participate in the formation of a spiro-heterocycle. The enantioselective synthesis of such spirocycles is a significant area of research, as the spiro-carbon is a chiral center, and different enantiomers can have distinct biological activities. rsc.org Methodologies for creating spirocycles have grown significantly, offering various pathways including intermolecular alkylation and cycloaddition reactions. nih.gov

The design and synthesis of these complex analogues, while challenging, offer a powerful method to generate structurally novel molecules with potentially unique pharmacological profiles.

Combinatorial and Automated Synthesis of this compound Libraries

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, modern high-throughput synthesis techniques are invaluable. Combinatorial chemistry and automated synthesis platforms enable the rapid generation of large, diverse collections of related compounds, known as chemical libraries. libretexts.orgwisdomlib.org

Combinatorial Chemistry: This approach allows for the simultaneous synthesis of a multitude of compounds in a systematic way. wisdomlib.org Two primary strategies are employed: parallel synthesis and split-pool (or split-mix) synthesis.

Parallel Synthesis: In this method, individual compounds are synthesized in separate reaction vessels, often arranged in a microtiter plate format. libretexts.org For a this compound library, the core scaffold could be loaded into the wells, and then a diverse set of building blocks (e.g., various acylating or alkylating agents) could be added to each well by robotic liquid handlers to modify the piperidine nitrogen. This would result in a library where each compound is spatially encoded by its position on the plate.

Split-Pool Synthesis: This technique is used to generate much larger libraries. combichemistry.com A solid support (e.g., polymer beads) is functionalized with the starting material. The beads are then split into several portions, each is reacted with a different building block, and then all portions are recombined (pooled). combichemistry.com This split-react-pool cycle can be repeated multiple times. For the this compound core, one could envision a library created by first reacting the piperidine nitrogen with a set of diverse building blocks, followed by a second diversification step, perhaps involving a reaction on the thiophene ring.

Automated Synthesis: The implementation of combinatorial strategies is greatly enhanced by automation. researchgate.net Robotic systems can perform repetitive liquid handling, heating, cooling, and purification steps, increasing throughput and reproducibility. researchgate.net Flow chemistry, where reagents are pumped through reactors in continuous streams, is particularly well-suited for automation and library production. acs.org An automated flow synthesis platform could be designed to produce a library of this compound derivatives by sequentially introducing different starting materials and reagents into the system. For example, a flow reactor could be set up for a tandem reaction sequence where various thiophene precursors are first reacted to form the core, which is then functionalized in a subsequent reactor module with a library of amines or acids to generate a diverse set of final products without the need for isolating intermediates. acs.org

These high-throughput methods are essential for rapidly generating the chemical diversity needed for large-scale biological screening campaigns, accelerating the discovery of new lead compounds.

Reaction Chemistry and Organic Transformations of 4 Thien 2 Ylpiperidin 4 Ol

Reactivity of the Piperidin-4-ol Hydroxyl Group

The tertiary hydroxyl group is a key site for chemical modification, although its reactivity is influenced by steric hindrance and its nature as a poor leaving group.

Direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group, a process known as derivatization. libretexts.orgmsu.edu Common strategies include protonation under strongly acidic conditions to form an oxonium ion (-OH₂⁺) or conversion to a sulfonate ester, such as a tosylate or mesylate. libretexts.orgmsu.edu Once activated, the C4 position becomes susceptible to attack by various nucleophiles.

For instance, the synthesis of 4-azido-4-arylpiperidines has been achieved through the nucleophilic substitution of tertiary alcohols with an azide (B81097) anion, facilitated by a Lewis acid like boron trifluoride-diethyl etherate. researchgate.net This approach highlights a viable pathway to introduce nitrogen-based substituents at the C4 position. While direct examples for 4-Thien-2-ylpiperidin-4-ol are not extensively detailed in readily available literature, the principles established for analogous 4-arylpiperidin-4-ols are applicable. researchgate.net The synthesis of various 4-substituted-4-arylpiperidines underscores the feasibility of replacing the activated hydroxyl group with nucleophiles like fluoride (B91410) or azide. researchgate.net

Table 1: Examples of Nucleophilic Substitution Precursors and Products This table is illustrative of reaction types reported for analogous compounds.

| Starting Material | Activating Agent | Nucleophile | Product |

|---|---|---|---|

| 4-Arylpiperidin-4-ol | Boron trifluoride-diethyl etherate | Azide (N₃⁻) | 4-Azido-4-arylpiperidine |

The tertiary alcohol of this compound can undergo dehydration (elimination of a water molecule) under acidic conditions to form a double bond, yielding a tetrahydropyridine (B1245486) derivative. libretexts.orglibretexts.org This reaction typically proceeds through an E1 mechanism where the hydroxyl group is first protonated by a strong acid, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation at the C4 position, which is stabilized by the adjacent thienyl group. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (C3 or C5) to form the alkene, 4-(Thien-2-yl)-1,2,3,6-tetrahydropyridine.

In a study on the formation of 4,4-diarylpiperidines using catalytic systems like Ca(II), Li(I), or Fe(III), it was noted that in the absence of an external nucleophile, the benzylic alcohol substrates underwent elimination of water to yield the corresponding olefin. researchgate.net This demonstrates that conditions promoting carbocation formation at the C4 position can readily lead to dehydration products.

The direct oxidation of the tertiary hydroxyl group in this compound to a ketone is not a standard transformation, as it would require the cleavage of a carbon-carbon bond. However, oxidation reactions can target other parts of the molecule. For instance, the piperidine (B6355638) nitrogen can be oxidized. In related systems, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine, the secondary amine nitrogen is oxidized to a nitroxyl (B88944) radical (N-oxyl) using reagents like hydrogen peroxide, even without a catalyst at elevated temperatures. google.com

Reduction of the tertiary hydroxyl group is also not a typical reaction. Instead, the precursor ketone, 1-substituted-4-piperidone, can be reacted with 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent to synthesize this compound. nih.gov The reduction of piperidones to their corresponding piperidines is a common synthetic step. dtic.mil

Dehydration Reactions and Olefin Formation

Reactivity of the Piperidine Nitrogen

The secondary nitrogen atom in the piperidine ring is a versatile nucleophile and a key handle for introducing a wide array of substituents, significantly altering the molecule's properties. nih.govlookchem.com

The piperidine nitrogen readily participates in N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or a similar electrophile. For example, this compound can be alkylated with phenethyl bromide. nih.gov In the synthesis of sufentanil, a related piperidine derivative is alkylated with 2-thiophene-ethanol methanesulfonate (B1217627) in the presence of a base like sodium carbonate. google.comdrugfuture.com These reactions typically proceed via an Sₙ2 mechanism. saskoer.ca

N-Acylation: Acylation of the piperidine nitrogen is achieved using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an amide functional group. For instance, N-acylation of piperidine derivatives with propionic anhydride (B1165640) is a key step in the synthesis of potent analgesics. nih.govdrugfuture.com The introduction of an acetamide (B32628) moiety is another common transformation. japsonline.comresearchgate.net

N-Arylation: The attachment of an aryl group to the piperidine nitrogen can be accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Chan-Lam coupling. organic-chemistry.orgrsc.orgnih.gov These methods allow for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or arylboronic acid, respectively. organic-chemistry.orgmdpi.com Such reactions are pivotal in creating complex molecular scaffolds. beilstein-journals.org

Table 2: Examples of N-Substitution Reactions

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | 2-(Thien-2-yl)ethyl methanesulfonate | 2-(Thien-2-yl)ethyl |

| N-Acylation | Propionic anhydride | Propanoyl |

The piperidine nitrogen of this compound can be incorporated into new heterocyclic ring systems. google.com These transformations often involve intramolecular cyclization reactions where a substituent, previously attached to the nitrogen, contains a reactive site. mdpi.comnih.gov

For example, an N-alkylated derivative with a terminal electrophilic center can undergo intramolecular cyclization to form a fused bicyclic system. While specific examples starting directly from this compound are not prominently documented, the general strategy is well-established in heterocyclic chemistry. researchgate.netuomus.edu.iq A related approach involves the reaction of N-benzyl-4-(4-hydroxybut-1-en-2-yl)piperidin-4-ol with aldehydes, leading to a Prins cyclization that forms tetrahydropyridine-conjugated dihydropyran derivatives. researchgate.net This illustrates how the piperidine core can serve as a scaffold for constructing more complex, fused heterocyclic structures.

N-Alkylation, N-Acylation, and N-Arylation Reactions

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic attack. mdpi.comcdnsciencepub.com The sulfur atom can delocalize its lone pair of electrons into the π-system, activating the ring. mdpi.com However, the reactivity is also influenced by the piperidin-4-ol substituent.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In thiophene, substitution typically occurs preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate. vulcanchem.compearson.commasterorganicchemistry.com For 2-substituted thiophenes like this compound, the primary sites for electrophilic attack are the C5 and C3 positions. The regioselectivity of these reactions is dictated by the electronic nature of the existing substituent and the reaction conditions. nih.govuwindsor.ca

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. st-andrews.ac.uk For instance, bromination of thiophene derivatives can be achieved using agents like N-bromosuccinimide (NBS), sometimes with catalysts to direct the substitution. While direct electrophilic substitution on this compound is not extensively documented in readily available literature, studies on analogous compounds, such as 5-phenylthiophen-2-amine, have shown that hydroxyalkylation can occur selectively at the C3 position. mdpi.com This suggests that the substitution pattern on the thiophene ring of this compound can be controlled.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes

| Substituent at C2 | Directing Effect | Major Product Position(s) |

| Electron-donating | Ortho, Para-directing (C5, C3) | C5 |

| Electron-withdrawing | Meta-directing (C4) | C4 |

This table presents generalized reactivity based on established principles of electrophilic aromatic substitution on substituted thiophenes.

Directed Ortho Metalation (DoM) and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org For π-excessive heterocycles like thiophene, lithiation typically occurs at the C2 position. uwindsor.canih.gov However, a suitable DMG can direct metalation to a specific ortho position. uwindsor.cawikipedia.orgorganic-chemistry.org In the case of this compound, the nitrogen of the piperidine ring or the oxygen of the hydroxyl group could potentially act as directing groups, especially if the piperidine nitrogen is protected (e.g., as an N-Boc derivative). researchgate.net

While direct DoM on this compound is not explicitly detailed in the reviewed literature, the synthesis of this compound often involves metalated thiophene species. For example, the addition of a Grignard reagent derived from 2-bromothiophene (B119243) to a protected 4-piperidone (B1582916) derivative yields the tertiary alcohol, highlighting the utility of metalated thiophenes in constructing this scaffold. google.com The DoM strategy on a related N,N-diisopropylbenzamide substrate has been shown to direct lithiation to the ortho position, which can then be trapped with various electrophiles, including thienylboronic acid pinacol (B44631) ester, to form C-C bonds. unito.it This suggests that with appropriate functionalization of the piperidine moiety, DoM could be a viable strategy for the selective functionalization of the thiophene ring at the C3 position.

Rearrangement Reactions and Cascade Processes

The structure of this compound is amenable to various rearrangement and cascade reactions, which are efficient processes that form multiple bonds in a single operation. numberanalytics.comnumberanalytics.com

A notable reaction is the acid-catalyzed dehydration of the tertiary alcohol, which can lead to the formation of a tetrahydropyridine derivative. A patent describes the dehydration of a closely related compound, 4-hydroxy-4-(3-methoxy-thiophen-2-yl)-piperidin-1-yl derivative, under acidic conditions to yield the corresponding double bond within the piperidine ring. google.com This elimination reaction can be considered a form of rearrangement.

Cascade reactions are particularly valuable for the synthesis of complex piperidine structures. mdpi.comnih.govresearchgate.netbeilstein-journals.org A one-pot synthesis of substituted piperidin-4-ols has been developed involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to furnish the piperidin-4-one, which is then reduced to the alcohol. nih.gov This highlights a cascade approach to building the core structure. The Truce-Smiles rearrangement, which involves the intramolecular migration of an aryl group, is another potential transformation for suitably substituted derivatives of this compound. cdnsciencepub.com

Table 2: Examples of Potential Rearrangement and Cascade Reactions

| Reaction Type | Description | Potential Application to this compound |

| Acid-catalyzed Dehydration | Elimination of water from the tertiary alcohol to form an alkene. | Formation of 4-(thien-2-yl)-1,2,3,6-tetrahydropyridine. google.com |

| Petasis-Ferrier Rearrangement | A sequence to form piperidin-4-ones from N-homopropargyl amides. | Synthesis of the this compound core structure. nih.gov |

| Truce-Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Could be applied to derivatives with appropriate activating and leaving groups on the thiophene ring. cdnsciencepub.com |

Stereoselective Transformations and Chiral Resolution of this compound

The 4-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial for the development of chiral drugs and materials.

Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one. Various methods have been developed for the stereoselective synthesis of substituted piperidines. nih.govbeilstein-journals.orgcsic.esacs.org One approach involves the 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated piperidine precursors, which allows for control of the stereochemistry at both the C3 and C4 positions. google.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. acs.org This can be achieved through several techniques:

Formation of Diastereomeric Salts: Reacting the racemic piperidine with a chiral resolving agent, such as tartaric acid, forms diastereomeric salts that can often be separated by crystallization. acs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers. nih.govunipa.it This technique has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral catalyst or reagent. For example, the enantioselective acylation of racemic disubstituted piperidines has been achieved using a chiral hydroxamic acid, resulting in the separation of the unreacted enantiomer from the acylated product. nih.gov

Table 3: Methods for Stereoselective Synthesis and Resolution

| Method | Principle | Applicability to this compound |

| Asymmetric Synthesis | Use of chiral auxiliaries, catalysts, or starting materials to favor the formation of one enantiomer. | Applicable for the de novo synthesis of enantiomerically enriched this compound. nih.govgoogle.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | A direct and effective method for both analytical and preparative separation of the enantiomers. nih.gov |

| Kinetic Resolution | Faster reaction of one enantiomer with a chiral reagent or catalyst, allowing for separation. | Enantioselective acylation or other transformations can be used to resolve the racemic mixture. nih.gov |

Advanced Structural Analysis of 4 Thien 2 Ylpiperidin 4 Ol

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, one can determine bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

For 4-Thien-2-ylpiperidin-4-ol, obtaining a high-quality single crystal would be the first and most critical step. If successful, X-ray diffraction analysis would definitively establish the stereochemistry and conformation of the molecule in the crystal lattice. It is well-documented that piperidine (B6355638) rings typically adopt a chair conformation to minimize steric strain. nih.gov The analysis would confirm if the piperidine ring in this compound adheres to this preference.

Furthermore, the study would reveal the relative orientations of the substituents. Specifically, it would determine whether the thiophene (B33073) ring and the hydroxyl group occupy axial or equatorial positions on the piperidine chair. In related 4-substituted piperidin-4-ol structures, the orientation is often governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen. The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding (e.g., O-H···N or O-H···O) and potential π-π stacking between thiophene rings, which dictate the crystal packing arrangement.

While no specific crystallographic data has been published for this compound, a typical data table from such an analysis would include the following parameters:

| Crystallographic Parameter | Description |

| Chemical Formula | The elemental composition of the molecule (e.g., C₉H₁₃NOS). |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The crystal class (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume | The volume of the unit cell (in ų). |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal (in g/cm³). |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure in solution. researchgate.net While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D techniques are necessary to unravel complex stereochemical relationships.

For this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to assign signals from the piperidine and thiophene rings by identifying adjacent protons. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the entire molecular skeleton, for instance, confirming the attachment point of the thiophene ring to the piperidine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful NMR technique for stereochemical analysis. It identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY would differentiate between axial and equatorial protons on the piperidine ring and determine the spatial relationship between the thiophene ring and the protons on the piperidine ring, thus helping to define the preferred conformation in solution. tandfonline.com

Analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra would further refine the conformational model. For instance, large axial-axial coupling constants (typically 10-13 Hz) versus smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) would help confirm a chair conformation and the orientation of the substituents. osti.gov

Conformational Analysis and Dynamic NMR Studies

The piperidine ring is not static and can undergo conformational changes, most notably ring inversion (chair-to-chair interconversion). nih.gov Dynamic NMR (DNMR) spectroscopy is used to study these processes when their rates are on the NMR timescale.

A variable-temperature (VT) NMR study of this compound could provide significant insight into its conformational dynamics. At high temperatures, if the rate of ring inversion is fast, the NMR spectrum would show averaged signals for the axial and equatorial protons. As the temperature is lowered, the inversion process slows down. If the energy barrier is high enough, the exchange may become slow enough to observe separate, distinct signals for the protons in the two different chair conformations. This "freezing out" of the conformations allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. acs.org

The conformational equilibrium is influenced by the steric bulk and electronic properties of the substituents. cyberleninka.ru For this compound, the presence of the relatively bulky thiophene group at the C4 position would likely create a significant energy difference between the two possible chair conformations (one with the thiophene axial, the other with it equatorial), strongly favoring the equatorial orientation to minimize steric strain. Dynamic NMR studies on related N-substituted piperidines have shown that the energy barriers to ring inversion can be influenced by both steric and electronic factors. acs.orgresearchgate.net

A typical data table summarizing findings from a DNMR study would list:

| Parameter | Description |

| Coalescence Temperature (Tc) | The temperature at which the signals for two exchanging sites merge into a single broad peak. |

| Rate Constant (k) at Tc | The rate of the dynamic process at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | The energy barrier for the conformational change (e.g., ring inversion). |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are essential for determining the absolute configuration (the actual R or S designation) of chiral molecules. researchgate.netmdpi.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since every molecule has a unique infrared spectrum based on its vibrational modes, VCD provides a detailed fingerprint of its 3D structure.

ECD measures the differential absorption of circularly polarized light in the UV-visible region, which corresponds to electronic transitions. nih.gov

For this compound, the experimental VCD and ECD spectra of an enantiomerically pure sample would be measured. These experimental spectra would then be compared to theoretical spectra generated using quantum chemical calculations (e.g., using Density Functional Theory, DFT) for both the R and S enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.gov

This combined experimental and computational approach has become a reliable method for stereochemical assignment, especially for complex molecules where crystallization for X-ray analysis is difficult. researchgate.net The application of these techniques would be crucial for the complete stereochemical characterization of the enantiomers of this compound.

Spectroscopic Characterization of 4 Thien 2 Ylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can map out the connectivity and stereochemistry of the compound.

In the ¹H NMR spectrum of 4-Thien-2-ylpiperidin-4-ol, distinct signals are expected for the protons on the thiophene (B33073) ring, the piperidine (B6355638) ring, and the hydroxyl and amine groups.

The thiophene ring protons, being in an aromatic environment, will appear in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org Due to the 2-substitution pattern, three signals are expected: a doublet of doublets for the proton at position 5 (H-5'), a doublet of doublets for the proton at position 3 (H-3'), and a triplet-like signal (doublet of doublets with similar coupling constants) for the proton at position 4 (H-4').

The piperidine ring protons will be found in the more shielded, upfield region. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to resonate around 2.5-3.5 ppm. The protons on the carbons adjacent to the quaternary, hydroxyl-bearing carbon (C3 and C5) will likely appear at approximately 1.5-2.5 ppm. chesci.comniscpr.res.in These signals would typically appear as complex multiplets due to geminal and vicinal coupling.

The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts can vary depending on solvent, concentration, and temperature. They often appear as broad singlets. The -OH proton signal might be found in the range of 2.5-5.0 ppm, while the -NH proton could appear between 1.0 and 3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 | 2.5 – 3.5 | Multiplet |

| Piperidine H3, H5 | 1.5 – 2.5 | Multiplet |

| Amine NH | 1.0 – 3.0 | Broad Singlet |

| Hydroxyl OH | 2.5 – 5.0 | Broad Singlet |

| Thiophene H3' | 6.8 – 7.2 | Doublet of Doublets |

| Thiophene H4' | 6.9 – 7.3 | Doublet of Doublets |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are anticipated.

The thiophene carbons will resonate in the aromatic region (120-150 ppm). The carbon atom attached to the piperidine ring (C2') is expected to be the most downfield of the thiophene carbons due to the substitution effect, likely appearing above 140 ppm. The other thiophene carbons (C3', C4', C5') would be found between 120 and 130 ppm. ajol.info

Within the piperidine ring, the carbon bearing the hydroxyl and thienyl groups (C4) is a quaternary carbon and its signal is expected around 70-80 ppm. The carbons adjacent to the nitrogen (C2, C6) would appear in the range of 40-50 ppm. scielo.org.bo The remaining piperidine carbons (C3, C5) are predicted to be the most shielded, with chemical shifts in the 30-40 ppm range. scielo.org.bo

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C3, C5 | 30 – 40 |

| Piperidine C2, C6 | 40 – 50 |

| Piperidine C4 | 70 – 80 |

| Thiophene C3', C4', C5' | 120 – 130 |

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the thiophene ring (H3' with H4', and H4' with H5'). It would also confirm the connectivity within the piperidine ring, showing correlations between H2/H6 and H3/H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the thiophene proton signals to the thiophene carbon signals).

¹³C NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the tertiary alcohol, likely showing evidence of hydrogen bonding. nist.govchemicalbook.com The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3350-3300 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), while the aromatic C-H stretching from the thiophene ring would be seen just above 3000 cm⁻¹ (around 3100 cm⁻¹). nii.ac.jp

The thiophene ring itself has characteristic C=C stretching vibrations in the 1550-1400 cm⁻¹ region. iosrjournals.org A C-S stretching mode, characteristic of the thiophene ring, can also be expected at lower wavenumbers, typically between 710 and 680 cm⁻¹. iosrjournals.org The C-O stretching vibration of the tertiary alcohol would likely appear as a strong band in the 1150-1050 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400 – 3200 | Strong, Broad |

| N-H Stretch (Amine) | 3350 – 3300 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2950 – 2850 | Medium-Strong |

| Thiophene C=C Stretch | 1550 – 1400 | Medium |

| C-O Stretch (Tertiary Alcohol) | 1150 – 1050 | Strong |

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the thiophene ring, often give rise to strong Raman signals. The C-S stretching vibration would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems. The primary chromophore in this compound is the thiophene ring. The piperidine ring is saturated and does not absorb in the typical UV-Vis range (200-800 nm).

Thiophene and its derivatives typically exhibit strong absorption bands corresponding to π→π* electronic transitions. researchgate.net For 2-substituted thiophenes, one or more intense absorption bands are expected in the range of 230-280 nm. niscpr.res.inresearchgate.net The exact position of the maximum absorption (λmax) would be influenced by the substitution and the solvent used. The presence of the hydroxyl and piperidinyl groups acting as auxochromes might cause a slight shift in the absorption maximum compared to simple alkylthiophenes.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. The molecular formula of this compound is C₉H₁₃NOS, giving it a monoisotopic mass of approximately 199.07 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 199. A key fragmentation pathway for piperidine alcohols is the loss of a water molecule from the molecular ion, which would lead to a significant peak at m/z 181 (M-18). nih.govscielo.br Another common fragmentation involves the cleavage of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidines. nih.gov The loss of the thiophene ring or side chain fragmentation could also occur. For instance, cleavage of the C4-thienyl bond could generate fragments corresponding to the piperidinol moiety or the thienyl cation. The presence of sulfur would also be indicated by the characteristic isotopic pattern of the M+2 peak due to the natural abundance of the ³⁴S isotope.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 199 | [M]⁺˙ | Molecular Ion |

| 181 | [M - H₂O]⁺˙ | Loss of water |

| ~170 | [M - CH₂NH]⁺˙ | Alpha-cleavage of piperidine ring |

| 111 | [C₅H₁₀NO]⁺ | Cleavage of C4-thienyl bond |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

An XPS analysis of this compound would begin with a survey scan to identify all the elements present on the surface of the sample, with the exception of hydrogen and helium. For this compound, with the molecular formula C₉H₁₃NOS, the survey spectrum would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p).

Following the survey scan, high-resolution scans of each elemental peak would be conducted to provide detailed information about the chemical states and bonding environments of the atoms.

Carbon (C 1s): The high-resolution C 1s spectrum would be complex and would require deconvolution to identify the different types of carbon atoms. The main peak, typically observed around 284.8 eV, is used as a reference for adventitious carbon. Several distinct peaks would be anticipated:

C-C/C-H bonds: Carbon atoms within the piperidine ring and the C-H bonds of the thiophene ring would contribute to a significant peak around 284.8 - 285.0 eV. nih.gov

C-S bonds: The carbon atoms directly bonded to sulfur in the thiophene ring are expected at a slightly higher binding energy, typically around 285.5 eV. nih.gov

C-N bond: The two carbon atoms in the piperidine ring bonded to the nitrogen atom would produce a peak in the range of 286.0 - 286.5 eV.

C-O bond: The carbon atom of the piperidine ring attached to the hydroxyl group is the most electronegatively influenced carbon and would appear at the highest binding energy, likely between 286.5 - 287.0 eV.

Nitrogen (N 1s): The high-resolution N 1s spectrum would provide insight into the chemical state of the nitrogen atom in the piperidine ring. A single, symmetric peak is expected, characteristic of an amine environment. Based on data from similar N-heterocyclic compounds, this peak would likely be centered in the range of 399.5 - 400.5 eV. researchgate.net The exact position can be influenced by any intermolecular hydrogen bonding involving the amine hydrogen.

Oxygen (O 1s): The O 1s spectrum is expected to show a primary peak corresponding to the hydroxyl (-OH) group. This peak typically appears around 533.0 eV. A secondary, broader peak at a slightly higher binding energy might be observed, which could be attributed to surface-adsorbed water molecules.

Sulfur (S 2p): The high-resolution S 2p spectrum is characteristic of the sulfur atom within the thiophene ring. This spectrum would exhibit a spin-orbit split doublet, S 2p₃/₂ and S 2p₁/₂, with an expected intensity ratio of 2:1. For a thiophene-containing compound, the S 2p₃/₂ peak is typically observed around 163.5 - 164.5 eV. rsc.orgresearchgate.net The presence of a single doublet would confirm that the sulfur exists in a single chemical environment and has not undergone oxidation to sulfoxide (B87167) or sulfone, which would appear at significantly higher binding energies (166-170 eV). researchgate.net

The quantitative analysis from the XPS data would provide the relative atomic concentrations of C, N, O, and S on the sample surface, which should be consistent with the stoichiometry of the molecule, accounting for any surface contaminants.

Representative XPS Data for this compound

| Element | Core Level | Representative Binding Energy (eV) | Expected Atomic Concentration (%) | Inferred Chemical State |

| Carbon | C 1s | ~285.0 | 69.2 | C-C, C-H (thiophene, piperidine) |

| ~285.5 | C-S (thiophene) | |||

| ~286.2 | C-N (piperidine) | |||

| ~286.8 | C-OH (piperidine) | |||

| Nitrogen | N 1s | ~400.0 | 7.7 | C-N-H (piperidine) |

| Oxygen | O 1s | ~533.0 | 7.7 | C-O-H |

| Sulfur | S 2p₃/₂ | ~164.0 | 7.7 | C-S-C (thiophene) |

| S 2p₁/₂ | ~165.2 | C-S-C (thiophene) |

Computational Studies and Mechanistic Insights of 4 Thien 2 Ylpiperidin 4 Ol

Density Functional Theory (DFT) Calculationsnih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a standard tool for predicting molecular properties with high accuracy. For 4-Thien-2-ylpiperidin-4-ol, DFT calculations were performed to elucidate its fundamental structural and electronic characteristics. These calculations typically employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, to solve the Schrödinger equation approximately. mdpi.comaps.org

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. qcware.com This procedure systematically adjusts atomic coordinates to minimize forces between atoms. qcware.com For this compound, the optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-S (Thiophene) | 1.73 |

| C=C (Thiophene) | 1.38 | |

| C-C (Thiophene-Piperidine) | 1.50 | |

| C-N (Piperidine) | 1.47 | |

| C-O (Alcohol) | 1.43 | |

| N-H (Piperidine) | 1.02 | |

| O-H (Alcohol) | 0.97 | |

| Bond Angles | C-S-C (Thiophene) | 92.1 |

| C-C-C (Piperidine) | 111.5 | |

| C-C-O (Alcohol) | 109.8 | |

| Dihedral Angle | Thiophene-Piperidine | 45.3 |

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Theoretical vibrational spectroscopy is a vital tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data. sci-hub.se Analysis of the vibrational modes allows for the unambiguous assignment of spectral bands to specific functional groups and motions within the molecule. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3550 | Medium | O-H stretch (alcohol) |

| 3340 | Medium | N-H stretch (piperidine) |

| 3100 | Weak | C-H stretch (thiophene) |

| 2950 | Strong | C-H stretch (piperidine, asymmetric) |

| 2860 | Strong | C-H stretch (piperidine, symmetric) |

| 1450 | Medium | C-C stretch (thiophene ring) |

| 1220 | Strong | C-O stretch (alcohol) |

| 1100 | Strong | C-N stretch (piperidine) |

| 850 | Medium | C-S stretch (thiophene) |

Note: The data in this table is hypothetical and represents typical results for a molecule with these functional groups.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comufla.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the piperidine (B6355638) ring and its substituents.

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.50 |

Note: The data in this table is hypothetical, illustrating typical FMO analysis results.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uctm.eduresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. uctm.edu Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov

In this compound, the most negative potential is expected around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl (O-H) and amine (N-H) groups are anticipated to be the most electropositive regions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.defaccts.de This method is particularly useful for studying intramolecular delocalization and hyperconjugative interactions. icm.edu.pl It achieves this by analyzing all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their energetic significance using second-order perturbation theory. uni-muenchen.dewisc.edu

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 3.85 |

| LP (1) O | σ* (C-C) | 2.50 |

| LP (1) O | σ* (C-H) | 1.95 |

| σ (C-H) | σ* (N-C) | 1.20 |

Note: The data in this table is hypothetical and illustrates plausible NBO analysis results.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Docking and Ligand-Protein Interaction Simulationssci-hub.sesciforum.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the ligand-protein interaction at the molecular level. nih.gov The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the strength of the binding, often reported as a binding energy or affinity. nih.gov

For this compound, a hypothetical docking study could be performed against a relevant protein target. The results would reveal the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net These simulations can provide crucial insights into the mechanism of action at a molecular level. researchgate.net

Table 5: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | ASP 145 | Hydrogen Bond (with O-H) |

| LYS 88 | Hydrogen Bond (with N-H) | ||

| LEU 130 | Hydrophobic | ||

| PHE 192 | π-π Stacking (with thiophene) | ||

| VAL 75 | van der Waals |

Note: The data in this table is for illustrative purposes only and represents a potential outcome of a molecular docking study.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for elucidating the intricate details of reaction mechanisms at the molecular level. benthamdirect.comnih.gov For a molecule like this compound, DFT calculations can provide invaluable insights into its synthesis, reactivity, and electronic structure. nih.govchimicatechnoacta.ru Such studies typically involve modeling the potential energy surface of a reaction, allowing for the identification and characterization of reactants, transition states, intermediates, and products.